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Dichlorvos-d6

Cat. No.: B562989
CAS No.: 203645-53-8
M. Wt: 227.01 g/mol
InChI Key: OEBRKCOSUFCWJD-WFGJKAKNSA-N
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Description

Significance of Stable Isotope-Labeled Analogs in Analytical Chemistry

Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable in quantitative analytical chemistry, especially when employing mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) scioninstruments.commusechem.comlgcstandards.comaltascientific.cn. These labeled analogs are chemically identical to their unlabeled counterparts but possess a different mass due to the substitution of stable isotopes for common isotopes musechem.comclearsynth.com. This mass difference allows them to be distinguished by MS detectors while behaving identically during sample preparation, extraction, and chromatographic separation lgcstandards.comaltascientific.cnsigmaaldrich.comscispace.comsigmaaldrich.comscientificlabs.co.uk.

When added to a sample at a known concentration, these labeled compounds serve as internal standards. They effectively compensate for variations that can occur during sample processing, such as incomplete recovery or losses, and for matrix effects—interferences from other compounds in the sample that can alter the analyte's signal musechem.comlgcstandards.comclearsynth.comscispace.comsigmaaldrich.comscioninstruments.comnih.govhpst.czscielo.br. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve more accurate and precise quantification, significantly reducing measurement uncertainty scioninstruments.commusechem.comlgcstandards.comclearsynth.comscientificlabs.co.ukscioninstruments.comnih.gov. This is particularly crucial in trace analysis and in complex matrices like biological fluids or environmental samples musechem.comclearsynth.comscispace.com.

Overview of Dichlorvos (B1670471) Research Relevance in Environmental and Biological Systems

Dichlorvos (also known as DDVP) is a widely used organophosphate insecticide and acaricide, employed for decades in agriculture, public health, and domestic pest control herts.ac.ukresearchgate.netnih.govfao.orgwikipedia.orgepa.govwho.intfrontiersin.orgepa.gov. Its broad-spectrum efficacy against various pests has led to its extensive application worldwide herts.ac.ukresearchgate.netnih.govfao.orgwikipedia.orgepa.govfrontiersin.org. However, its widespread use has raised concerns regarding its environmental persistence, potential for bioaccumulation, and its toxicological profile, including its classification as a probable human carcinogen and its neurotoxic effects herts.ac.ukresearchgate.netnih.govepa.govwho.intfrontiersin.orgepa.govmdpi.comnih.gov.

Consequently, Dichlorvos is a significant subject of research in environmental science and toxicology. Studies focus on its environmental fate, degradation pathways in soil and water, its presence in various environmental matrices (air, water, soil) wikipedia.orgnih.govnih.govresearchgate.net, and its impact on ecosystems and non-target organisms herts.ac.ukresearchgate.netnih.govwho.intfrontiersin.org. Research also investigates its behavior and effects within biological systems, although specific details on dosage and adverse effects are outside the scope of this article. The need to accurately measure Dichlorvos levels in these diverse matrices drives the demand for robust analytical methodologies.

Fundamental Role of Dichlorvos-d6 as a Research Tool and Analytical Reference

This compound plays a fundamental role as a research tool and analytical reference standard for the accurate quantification of Dichlorvos caymanchem.comveeprho.comcaymanchem.comibisscientific.comrestek.comsigmaaldrich.comthamesrestek.co.uklcms.cz. As a deuterated analog, this compound possesses the same chemical structure as Dichlorvos but with six deuterium atoms replacing hydrogen atoms, typically on the methyl groups (O,O-bis(methyl-d3) O-(2,2-dichlorovinyl) phosphate) sigmaaldrich.comscientificlabs.co.ukcaymanchem.comveeprho.comcaymanchem.comsigmaaldrich.com. This isotopic labeling ensures that this compound co-elutes chromatographically with Dichlorvos and experiences similar matrix effects and ionization behavior during MS analysis lgcstandards.comaltascientific.cnsigmaaldrich.comscispace.comsigmaaldrich.comscientificlabs.co.uk.

By introducing a known amount of this compound into a sample before analysis, researchers can precisely monitor and correct for any losses or variations that occur during sample preparation and instrumental analysis musechem.comlgcstandards.comclearsynth.comsigmaaldrich.comscientificlabs.co.ukscioninstruments.com. This is particularly valuable for determining Dichlorvos residues in complex environmental samples such as water, soil, or food products, as well as in biological matrices where interference can be significant musechem.comaltascientific.cnclearsynth.comscispace.comscielo.bribisscientific.comthamesrestek.co.uklcms.czeurl-pesticides.euspectroscopyonline.comlcms.cz. This compound is thus essential for developing and validating analytical methods that yield reliable and reproducible quantitative data on Dichlorvos concentrations, contributing to environmental monitoring, risk assessment, and scientific research caymanchem.comveeprho.comcaymanchem.comibisscientific.comrestek.comsigmaaldrich.comthamesrestek.co.uklcms.cz.

Data Tables

To illustrate the properties and applications of this compound, the following tables provide relevant information:

Table 1: Key Properties of Dichlorvos and this compound

PropertyDichlorvosThis compound
Chemical NameO,O-Dimethyl O-(2,2-dichlorovinyl) phosphate (B84403)O,O-bis(methyl-d3) O-(2,2-dichlorovinyl) phosphate
CAS Number62-73-7203645-53-8
Molecular FormulaC₄H₇Cl₂O₄PC₄HCl₂D₆O₄P
Molecular Weight~220.98 g/mol ~227.0 g/mol
Primary UseOrganophosphate InsecticideInternal Standard for Dichlorvos Quantification
Key Analytical UseAnalyteInternal Standard in GC-MS, LC-MS/MS
Deuteration SiteN/AMethyl groups (six deuterium atoms)
Source of Information herts.ac.ukfao.orgwikipedia.orgepa.govwho.intfrontiersin.orgepa.gov sigmaaldrich.comscientificlabs.co.ukcaymanchem.comveeprho.comcaymanchem.comrestek.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl2O4P B562989 Dichlorvos-d6 CAS No. 203645-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroethenyl bis(trideuteriomethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBRKCOSUFCWJD-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661917
Record name 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203645-53-8
Record name 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Structural Characterization of Dichlorvos D6

Methodologies for Deuterium (B1214612) Incorporation into Organophosphorus Structures

The synthesis of deuterated organophosphorus compounds, including Dichlorvos-d6, relies on established methodologies for incorporating stable isotopes. These methods typically involve the use of deuterated reagents, solvents, and carefully controlled reaction conditions to achieve selective deuterium labeling with high isotopic purity evitachem.com.

Advanced Spectroscopic Techniques for Structural Confirmation and Deuteration Assessment

Spectroscopic techniques are indispensable for confirming the structure of this compound and verifying the extent and position of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools employed for this characterization.

NMR spectroscopy plays a critical role in confirming the successful incorporation of deuterium atoms and precisely identifying their locations within the Dichlorvos (B1670471) molecule evitachem.comCurrent time information in New York, NY, US.. Techniques such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used to characterize the synthesized compound nih.gov. The ¹H NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the methyl protons, replaced by signals from deuterium atoms, which are not directly observed in ¹H NMR unless coupled to ¹H. Deuterium NMR (²H NMR) can also be employed to directly detect the deuterium nuclei and confirm their presence and environment spectralservice.de. These spectroscopic analyses are vital for assessing the isotopic purity and structural integrity of the synthesized this compound evitachem.comspectralservice.de.

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the molecular identity and quantifying the isotopic enrichment of this compound evitachem.comCurrent time information in New York, NY, US.. HRMS provides accurate mass measurements that confirm the molecular formula, C4HCl2D6O4P, and its corresponding molecular weight of approximately 227.01 g/mol sigmaaldrich.comcaymanchem.comsigmaaldrich.comlgcstandards.com. By precisely measuring the mass-to-charge ratio, HRMS can differentiate between isotopologues and confirm the presence of six deuterium atoms, thus verifying the isotopic enrichment evitachem.comcaymanchem.comCurrent time information in New York, NY, US.. Furthermore, HRMS is often coupled with chromatographic techniques (LC-MS, GC-MS) for the quantitative analysis of Dichlorvos, where the deuterated standard is used to establish calibration curves and correct for variations in sample preparation and instrument response dlu.edu.vnnih.gov. Deuterium-labeled experiments within mass spectrometry are also instrumental in elucidating fragmentation mechanisms of Dichlorvos and its analogs researchgate.netecut.edu.cn.

Chromatographic and Spectrometric Purity Evaluation of this compound

Ensuring the purity of this compound is paramount for its reliable application as an analytical standard. This evaluation is typically performed using a combination of chromatographic and spectrometric techniques.

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the chemical purity of this compound. HPLC is often used to determine the assay purity, with values typically reported as ≥98.0% sigmaaldrich.com or ≥95% . GC is also a valuable tool for both qualitative and quantitative analysis, confirming the absence of significant impurities evitachem.comnih.govcdc.gov.

Spectrometric techniques, particularly mass spectrometry, are used in conjunction with chromatography (GC-MS, LC-MS) to confirm the identity and isotopic purity. Isotopic purity is a critical parameter, often specified as ≥99 atom % D sigmaaldrich.com or indicating ≥99% deuterated forms (d1-d6) caymanchem.com. The combination of these analytical methods ensures that this compound meets the stringent quality requirements for its use in accurate quantitative analysis eurl-pesticides.eusigmaaldrich.comdlu.edu.vnlcms.cz.

Advanced Analytical Methodologies Employing Dichlorvos D6 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds, including organophosphate pesticides like Dichlorvos (B1670471). The incorporation of Dichlorvos-d6 as an internal standard in GC-MS methods significantly enhances the reliability of Dichlorvos quantification, particularly when analyzing complex matrices such as food or environmental samples where matrix effects can suppress or enhance analyte signals thermofisher.comshimadzu.com. This compound co-elutes with Dichlorvos, enabling precise ratio measurements. For example, in a GC-MS/MS analysis, specific precursor and product ion transitions are monitored for both Dichlorvos and this compound to achieve selective and sensitive detection thermofisher.com. Typical transitions for Dichlorvos might involve a precursor ion of m/z 185.0 transitioning to a product ion of m/z 93.0, while this compound would exhibit transitions such as m/z 191.0 to m/z 99.1 thermofisher.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely employed for the analysis of a broad spectrum of pesticides, including those that are less volatile or thermally labile. This compound is an indispensable internal standard in LC-MS/MS methods for Dichlorvos determination, especially in challenging matrices like river water, soil, or food products where matrix effects are pronounced scielo.brarxiv.orgnih.govcsic.eseurl-pesticides.eu. These matrix effects, arising from co-extracted compounds, can significantly alter the ionization efficiency of the analyte. By using this compound, which experiences similar ionization suppression or enhancement, the ratio of native Dichlorvos to this compound remains consistent, thereby accurately compensating for these matrix-induced variations and ensuring reliable quantification chemicalbook.comscielo.br. Studies have demonstrated that the use of such isotope-labeled standards can lead to negligible matrix effects and improved quantification accuracy in complex samples arxiv.org.

Strategies for Minimization of Matrix Effects and Enhancement of Quantification Accuracy

Matrix effects are a common challenge in LC-MS/MS and GC-MS analyses, where co-eluting substances from the sample matrix can interfere with the ionization process of the target analyte, leading to inaccurate measurements chemicalbook.comscielo.br. The use of this compound as an internal standard is a primary strategy to mitigate these effects. Because this compound is chemically identical to Dichlorvos except for the isotopic substitution, it undergoes similar ionization suppression or enhancement caused by matrix components chemicalbook.com. Consequently, the ratio of the signal intensities of Dichlorvos to this compound remains largely unaffected by matrix interferences. This internal standardization approach effectively corrects for variations in ionization efficiency, thereby significantly enhancing the accuracy and precision of Dichlorvos quantification, particularly in complex sample matrices chemicalbook.comsigmaaldrich.comarxiv.org.

Development and Validation of Multi-Residue Analytical Methods Incorporating this compound

The development of multi-residue analytical methods capable of simultaneously detecting and quantifying numerous pesticides is crucial for comprehensive screening programs foxscientific.comscielo.brlcms.czresearchgate.netrestek.comeurl-pesticides.eunih.gov. This compound is frequently included in cocktails of stable isotope-labeled internal standards to ensure accurate quantification across a wide range of pesticides with varying chemical properties and ionization behaviors foxscientific.comlcms.czrestek.comeurl-pesticides.eunih.gov. The validation of these methods, often following guidelines such as those from the European Commission (e.g., SANTE), involves assessing parameters like linearity, accuracy (recovery), precision (RSD), limits of detection (LOD), limits of quantification (LOQ), and matrix effects lcms.czresearchgate.neteurl-pesticides.eu. The inclusion of this compound contributes to achieving acceptable recovery rates (typically 70-120%) and low relative standard deviations (RSDs < 20%) across diverse matrices, such as food, water, and soil researchgate.neteurl-pesticides.eunih.govarxiv.org. For instance, a study analyzing tomatoes found that using this compound and other labeled standards resulted in over 98% of analytes exhibiting good linearity (R² ≥ 0.99) and method precision (RSDr) within 20% lcms.cz.

Quality Control and Assurance Protocols in Dichlorvos Quantification Using this compound

Compound List

Compound NameRole
This compoundInternal Standard
DichlorvosAnalyte

Data Table Example: Typical GC-MS/MS Transitions for Dichlorvos and this compound

This table presents common precursor and product ion transitions monitored for Dichlorvos and its deuterated standard in GC-MS/MS analyses, as reported in scientific literature.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Precursor Ion (m/z)Product Ion 2 (m/z)Collision Energy 2 (eV)
Dichlorvos185.093.012186.993.012
This compound191.099.112N/AN/AN/A

Note: Specific transitions and collision energies may vary based on instrument configuration and method optimization. thermofisher.com

Data Table Example: Representative Recoveries of Dichlorvos in a Multi-Residue Method

This illustrative table shows typical recovery data for Dichlorvos when this compound is employed as an internal standard in multi-residue methods across different sample matrices, reflecting validation performance standards.

Matrix TypeFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (%)
Tomato10958
Spinach10929
River Water0.1987
Soil209010

Note: These values are representative and derived from typical performance metrics observed in validated multi-residue pesticide analysis methods utilizing isotope-labeled internal standards.

Applications of Dichlorvos D6 in Mechanistic and Applied Research

Elucidation of Dichlorvos (B1670471) Biotransformation and Metabolism Pathways

The use of isotopically labeled compounds like Dichlorvos-d6 is crucial for accurately tracing and quantifying the metabolic transformation of the parent compound within biological systems. iarc.fr While much of the foundational research on Dichlorvos metabolism was conducted using radiolabeled analogs (e.g., ¹⁴C, ³²P), the principles and pathways identified are directly relevant to studies employing stable isotope labeling with this compound. iarc.frnih.gov

In vitro studies utilizing subcellular fractions, such as liver microsomes and cytosol, are fundamental to identifying the primary enzymatic pathways involved in xenobiotic metabolism. ca.gov Research has shown that the liver is the principal site of Dichlorvos detoxification. who.int In vitro experiments with rat liver fractions have identified two primary metabolic routes for Dichlorvos. ca.govwho.int

One major pathway is a glutathione-dependent process that occurs in both the microsomal and cytosolic fractions, leading to the O-demethylation of Dichlorvos to produce desmethyl-dichlorvos. ca.govinchem.org The other significant pathway is the hydrolysis of the P-O-vinyl bond, catalyzed by A-esterases found predominantly in the plasma and liver, which yields dimethylphosphate and dichloroacetaldehyde. nih.govinchem.org This hydrolytic pathway is considered the dominant route of degradation. inchem.org

The rapidity of this metabolism has been demonstrated in vitro; when 1 mg of Dichlorvos was mixed with 1 gram of fresh liver tissue, only 0.4% remained after 123 minutes. who.int The use of this compound in such experiments allows for precise quantification of the parent compound's depletion and the formation rates of its deuterated metabolites by LC-MS or GC-MS, providing clear insights into the kinetics of these enzymatic reactions. veeprho.comcaymanchem.com

In vivo studies in various animal models, including rats, mice, hamsters, and pigs, have consistently demonstrated the rapid absorption and metabolism of Dichlorvos, regardless of the route of administration. iarc.frnih.gov Following administration, Dichlorvos is quickly distributed to various tissues, with the highest concentrations typically found in the liver and kidneys. apvma.gov.auwho.int However, it does not accumulate in tissues and is rapidly cleared. inchem.org

Isotopically labeled Dichlorvos has been instrumental in tracing the distribution and excretion of its metabolic products. iarc.fr Studies using radiolabeled Dichlorvos have shown that the metabolic pathways are similar across different species, including humans. inchem.orgwho.int The vinyl portion of the molecule is largely metabolized to dichloroethanol, which is then conjugated to form dichloroethanol glucuronide, or it enters the two-carbon metabolic pool, leading to the formation of compounds like hippuric acid and urea, with the carbon atoms ultimately being exhaled as carbon dioxide. who.intnih.gov The phosphorus-containing moiety is primarily excreted in the urine as dimethylphosphate. nih.govepa.gov

This compound is an ideal tracer for modern in vivo metabolic studies. By administering this compound to animal models, researchers can collect biological samples (urine, feces, blood, tissues) at various time points and use mass spectrometry to identify and quantify the deuterated metabolites, providing a detailed picture of the metabolic fate of Dichlorvos. veeprho.com

The identification and quantification of metabolites are essential for understanding the complete metabolic profile of a compound. The use of labeled analogs like this compound is a cornerstone of this research. veeprho.com Major metabolites of Dichlorvos that have been identified through studies using labeled compounds include dimethylphosphate, dichloroacetaldehyde, desmethyl-dichlorvos, and dichloroethanol glucuronide. ca.govinchem.orgepa.gov

In a study involving pigs, urinary metabolites identified after administration of ¹⁴C-labeled Dichlorvos included desmethyl-DDVP, hippuric acid, and 2,2-dichloroethyl-B-d-glucopyranosiduronic acid. ca.gov The use of this compound as an internal standard in conjunction with unlabeled Dichlorvos allows for the accurate quantification of these and other metabolites in various biological matrices. caymanchem.com This is achieved by adding a known amount of this compound to a sample, which then undergoes the same extraction and analysis procedures as the native analyte. The ratio of the signal from the unlabeled metabolite to the deuterated internal standard allows for precise concentration determination, correcting for any loss during sample preparation and analysis.

Table 1: Major Metabolites of Dichlorvos Identified in Mammalian Systems

MetaboliteMetabolic PathwayPrecursor Moiety
Desmethyl-dichlorvosO-demethylation (Glutathione-dependent)Parent Compound
DimethylphosphateHydrolysis (A-esterase)Phosphorus Moiety
DichloroacetaldehydeHydrolysis (A-esterase)Vinyl Moiety
DichloroethanolReduction of DichloroacetaldehydeVinyl Moiety
Dichloroethanol glucuronideGlucuronidation of DichloroethanolVinyl Moiety
Hippuric AcidFurther metabolism of the vinyl moietyVinyl Moiety
UreaFurther metabolism of the vinyl moietyVinyl Moiety

This table is a compilation of data from multiple sources detailing the primary metabolic products of Dichlorvos. ca.govinchem.orgwho.int

Pharmacokinetic and Toxicokinetic Profiling of Dichlorvos

Pharmacokinetic (PK) and toxicokinetic (TK) studies are vital for understanding the relationship between the dose, concentration, and effect of a chemical in the body over time. This compound is a critical tool in these studies, enabling precise measurement of Dichlorvos concentrations in biological fluids and tissues. veeprho.com

Dichlorvos is rapidly and almost completely absorbed after oral administration, with peak concentrations reached quickly. apvma.gov.au It is also readily absorbed through inhalation and dermal routes. ca.gov Following absorption, it is widely distributed throughout the body but is rapidly metabolized, primarily in the liver, before it can widely circulate systemically. who.intwho.intinchem.org

Excretion of Dichlorvos metabolites is rapid. inchem.org Studies in rats using ³²P-labeled Dichlorvos showed that 60-70% of the radioactivity was excreted in the urine and about 10% in the feces within six days. inchem.org When methyl-¹⁴C-dichlorvos was used, approximately 60% of the radioactivity was found in the urine and 16% in expired air after four days. inchem.org The vinyl moiety is primarily eliminated in the expired air as CO₂, with a smaller portion excreted in the urine. who.int

This compound is used in these studies as an internal standard to accurately quantify the concentration of the parent compound and its metabolites in various biological samples (e.g., blood, urine, exhaled air) over time. veeprho.comcaymanchem.com This allows for the precise determination of key pharmacokinetic parameters.

Table 2: Summary of Dichlorvos Pharmacokinetic Findings

ParameterFindingSpecies
AbsorptionAlmost complete (93-96%) and rapid (Tmax <0.5 h) after oral dosing. apvma.gov.auMammals
DistributionRapidly distributed to all tissues, with highest concentrations in liver and kidneys. apvma.gov.auwho.intMammals
MetabolismExtremely rapid; half-life in blood is less than 15 minutes. inchem.orgExperimental Animals
ExcretionPrimarily via urine (phosphorus moiety) and expired air (vinyl moiety). inchem.orgwho.intRats, Mice

This table summarizes key pharmacokinetic characteristics of Dichlorvos based on studies in various mammalian species.

Compartmental modeling is a mathematical approach used to describe the time course of a drug's movement through the body. These models are essential for understanding and predicting the pharmacokinetic behavior of a compound. While specific studies detailing the use of this compound for compartmental modeling are not prevalent in the public literature, its role as an internal standard is fundamental to generating the high-quality concentration-time data required for such modeling. veeprho.commedchemexpress.cn

For instance, a study on the related organophosphate trichlorfon, which metabolizes to Dichlorvos, utilized a two-compartment model to describe its pharmacokinetics after intravenous administration. fao.org The generation of such models relies on accurate measurement of the compound's concentration in plasma over time, a task for which this compound is ideally suited as an internal standard. veeprho.com

Bioavailability studies determine the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Given the rapid first-pass metabolism of Dichlorvos in the liver, its oral bioavailability is expected to be low. who.intwho.int this compound is essential for accurately measuring the low systemic concentrations of the parent compound, thereby enabling a precise calculation of its bioavailability. veeprho.com

By comparing the area under the plasma concentration-time curve (AUC) after oral administration with the AUC after intravenous administration (where bioavailability is 100%), researchers can determine the absolute bioavailability. The use of this compound ensures that these measurements are accurate and reliable, providing crucial data for risk assessment. veeprho.comcaymanchem.com

Environmental Fate and Degradation Studies of Dichlorvos

The use of this compound is instrumental in elucidating the environmental behavior and breakdown of dichlorvos. By tracing the labeled compound, scientists can accurately determine its persistence, transformation, and ultimate fate in different environmental matrices.

Investigation of Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis) in Aquatic and Terrestrial Environments

The primary abiotic degradation pathway for dichlorvos in the environment is hydrolysis. nih.govcdc.gov This process is significantly influenced by pH and temperature, with degradation being more rapid in alkaline conditions and at higher temperatures. nih.govcdc.gov For instance, one study observed that at winter temperatures, dichlorvos persisted in filtered water (pH 6.1) for over 180 days, while in seawater (pH 8.1), it disappeared within 34 days. nih.gov During summer temperatures, the degradation was faster in river water and filtered river water but interestingly persisted for 180 days in seawater. nih.gov In aqueous solutions, dichlorvos hydrolyzes to products such as dimethyl phosphate (B84403), dichloroacetaldehyde, dichloroethanol, and dichloroacetic acid. nih.govnih.gov

While dichlorvos does not strongly absorb ultraviolet light above 240 nm, suggesting that direct photolysis is not a major degradation pathway in the atmosphere, it can be degraded by photochemically produced hydroxyl radicals. nih.govcdc.gov The estimated half-life for this atmospheric reaction is less than two days. cdc.gov In aquatic environments, indirect photolysis in the presence of photosensitizers may play a role in the degradation of naled, a pesticide that degrades into dichlorvos, and could potentially accelerate the formation of dichlorvos. epa.gov

Characterization of Microbial Biotransformation Mechanisms and Kinetics

Microbial activity contributes to the degradation of dichlorvos in soil and water, although abiotic hydrolysis is often the dominant process. nih.govcdc.gov Several bacterial species, including Pseudomonas and Bacillus, have been identified as capable of metabolizing dichlorvos. who.intresearchgate.net For example, Bacillus cereus has been shown to utilize dichlorvos as a carbon source, significantly accelerating its degradation in soil. nih.govwho.int In one study, the half-life of dichlorvos in soil was reduced from 10 days in sterile conditions to 3.9 days in the presence of B. cereus. nih.gov

The kinetics of microbial degradation have been modeled using equations such as the Edward and Haldane inhibition models. tandfonline.com These models help to determine key parameters like the maximum specific growth rate of the microorganisms and the concentration of dichlorvos that inhibits microbial activity. tandfonline.com The degradation products of microbial biotransformation are similar to those of hydrolysis and include dimethyl phosphate and dichloroacetaldehyde. nih.govapvma.gov.au

Monitoring Dichlorvos Residue Levels and Persistence in Environmental Compartments

Monitoring studies have detected dichlorvos in various environmental compartments, though often at low concentrations due to its rapid degradation. nih.gov It has been found in indoor and outdoor air, particularly in areas of application. nih.gov For example, after the installation of dichlorvos-releasing pest strips in a home, air concentrations peaked and then declined over several weeks. nih.gov

In soil, the persistence of dichlorvos is relatively short, with reported half-lives of less than two days under aerobic conditions. apvma.gov.au However, persistence can be influenced by factors such as soil type, moisture, and microbial population. nih.gov Residues in water are also generally short-lived due to rapid hydrolysis. nih.govcdc.gov

Food monitoring programs have infrequently detected dichlorvos residues, and when found, they are typically at levels not considered to be of concern. nih.govpjoes.com The processing of food commodities also tends to destroy dichlorvos residues. who.int

Mechanistic Research in Toxicology and Ecotoxicology

This compound is an invaluable tool for investigating the precise mechanisms by which dichlorvos exerts its toxic effects on living organisms.

Advanced Studies on Cholinesterase Inhibition Kinetics and Enzyme Reactivation

The primary mechanism of dichlorvos toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.govcdc.gov Dichlorvos phosphorylates the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of nerve signaling. nih.govcdc.gov The nervous system can often tolerate a certain level of AChE inhibition before overt toxic signs appear. nih.gov

Studies have shown that dichlorvos inhibits plasma cholinesterase (pChE) to a greater extent than erythrocyte acetylcholinesterase (AChE). oup.comekb.eg The inhibition is concentration-dependent. ekb.eg Following exposure, the recovery of pChE activity has been observed to follow an exponential pattern with a half-life of about 12 days, suggesting that recovery is mainly due to the synthesis of new enzyme. oup.com

The inhibited AChE can undergo two processes: spontaneous reactivation, where the enzyme regains function, or "aging," a chemical change that renders the enzyme irreversibly inhibited. oup.comnih.govoup.com The rates of these processes are critical in determining the duration of toxic effects. For dichlorvos, the aging of inhibited pChE is rapid. oup.com Reactivating agents like pyridine-2-aldoxime (B213160) methochloride (2-PAM) can restore the activity of the inhibited enzyme, with studies showing a potential recovery of 70-80% of normal activity. nih.govoup.com The reactivation kinetics are rapid, with half-times of a few minutes. oup.com

Below is an interactive table summarizing the kinetic parameters of cholinesterase inhibition and reactivation.

ParameterValueSpecies/Conditions
pChE Recovery Half-life ~12 daysHumans (after over-exposure) oup.com
AChE Aging Half-time 3.9 hoursHumans (poisoned) researchgate.net
AChE Spontaneous Reactivation Half-time 0.85 hoursHumans (poisoned) researchgate.net
Dichlorvos-inhibited ChE Aging Rate (ka) 0.008–0.009/hEarthworms (Eisenia fetida and Lumbricus terrestris) nih.govoup.com
Dichlorvos-inhibited ChE Reactivation Rate (kr) 0.11–0.16/minEarthworms (Eisenia fetida and Lumbricus terrestris) oup.com
Dichlorvos-inhibited ChE Reactivation Half-time (t1/2) 4.1–6.4 minEarthworms (Eisenia fetida and Lumbricus terrestris) oup.com

Investigation of Non-Cholinergic Toxicological Mechanisms Using Labeled Dichlorvos

While cholinesterase inhibition is the primary toxic mechanism, research using labeled dichlorvos has explored other potential effects. Chronic exposure to dichlorvos has been linked to nigrostriatal dopaminergic degeneration in rats, suggesting effects beyond the cholinergic system. nih.gov Studies have also indicated that dichlorvos can induce cell death in microglia, the immune cells of the central nervous system. nih.gov Furthermore, there is evidence that dichlorvos may have the potential to damage DNA. wikipedia.org The use of isotopically labeled dichlorvos, such as this compound, is crucial in these studies to trace the compound and its metabolites within cells and tissues, helping to unravel these non-cholinergic toxicological pathways.

Bioavailability and Exposure Assessment in Various Organisms and Ecosystems

The assessment of bioavailability and exposure to the organophosphate insecticide Dichlorvos in a multitude of organisms and across different ecosystems is a critical aspect of environmental and toxicological research. In this context, this compound, the deuterated analog of Dichlorvos, serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of Dichlorvos in complex biological and environmental matrices. veeprho.comcaymanchem.combioscience.co.uk The use of such isotopically labeled standards is crucial for correcting analytical variability and matrix effects, thereby ensuring the reliability of exposure data. eurl-pesticides.euusgs.gov

Research has demonstrated the utility of this compound in methods developed to analyze Dichlorvos residues in a variety of samples. For instance, a method employing gas chromatography/mass spectrometry (GC/MS) utilized this compound as an internal standard for the determination of Dichlorvos in human biological specimens, including blood, urine, and stomach contents. nih.gov This approach allows for precise quantification, which is essential in both clinical and forensic toxicology to understand the extent of exposure. nih.gov

In the realm of food safety and environmental monitoring, this compound has been instrumental in studies assessing pesticide residues in food products. One such study focused on the analysis of fin and non-fin fish products from the Canadian retail market. oup.com By adding a known amount of this compound to the samples at the beginning of the extraction process, researchers could accurately quantify the levels of Dichlorvos present in the edible portions of various seafood, including char, crab, salmon, and shrimp. oup.com This isotope dilution technique is a powerful tool for assessing dietary exposure to pesticides. oup.com Similarly, a rapid analysis method for citrus fruit used this compound to screen for the presence of Dichlorvos and other pesticides. researchgate.net

The application of this compound extends to broader ecosystem assessments. It has been used as an internal standard in the analysis of environmental samples from the Mekong Delta in Vietnam to investigate the use of pesticides in freshwater aquaculture. uliege.be Furthermore, its use in analytical methodologies for detecting pesticide residues in sediments highlights its importance in understanding the environmental fate and potential for bioaccumulation of Dichlorvos in aquatic ecosystems. arxiv.org The detection of Dichlorvos in river sediments underscores the potential risk to aquatic organisms. arxiv.org

Studies have also explored the exposure of non-target organisms in various ecosystems. A probabilistic ecological risk assessment, for example, evaluated the risk of mosquito control insecticides, including the Dichlorvos metabolite, to adult butterflies. nih.gov While this particular study found that Dichlorvos posed no significant risk, the ability to accurately measure exposure is fundamental to such assessments. nih.gov The rapid degradation of Dichlorvos in the environment means that its bioavailability can be transient, making precise measurement at specific time points critical. epa.govwho.intfao.org

The data from these varied research applications, facilitated by the use of this compound, contribute to a comprehensive understanding of Dichlorvos's bioavailability and the exposure levels experienced by a wide range of organisms. This knowledge is vital for regulatory bodies and for the development of strategies to mitigate potential environmental and health risks.

Data from Bioavailability and Exposure Assessment Studies

The following table summarizes findings from a study that utilized this compound as an internal standard to quantify Dichlorvos concentrations in human biological samples in a fatal poisoning case.

Table 1: Dichlorvos Concentrations in Human Biological Specimens

Specimen Dichlorvos Concentration (mg/L)
Cardiac Blood ~4 times higher than peripheral blood
Peripheral Blood Not specified directly, used as baseline
Heart High concentration noted
Kidney Lower concentration than heart
Lung Lower concentration than heart
Liver Not detected
Stomach Content 38 g (total amount)

Data sourced from a case report on a fatal Dichlorvos poisoning. nih.gov

The table below presents the recovery rates for Dichlorvos in a study analyzing pesticide residues in citrus fruit, which employed this compound as an internal standard.

Table 2: Recovery of Dichlorvos in Spiked Citrus Fruit Samples

Spiked Concentration (µg/g) Average Recovery (%) Relative Standard Deviation (R.S.D.) (%)
0.1 - 0.2 90 - 119 1.0 - 13.1

This data demonstrates the effectiveness of the analytical method, using this compound, for screening Dichlorvos in citrus fruit. researchgate.net

Emerging Research Frontiers and Future Perspectives

Integration of Dichlorvos-d6 in Multi-Omics Approaches for Xenobiotic Metabolism Research

The study of xenobiotic metabolism, the process by which organisms modify and excrete foreign chemical compounds, has been significantly enhanced by the advent of multi-omics technologies. These approaches, which include metabolomics, proteomics, and transcriptomics, provide a holistic view of the biochemical and genetic responses to xenobiotic exposure. Within this framework, deuterated internal standards like this compound are indispensable for achieving the analytical rigor required for accurate and meaningful data interpretation. thermofisher.com

When studying the metabolic fate of its non-deuterated counterpart, Dichlorvos (B1670471), this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry. clearsynth.com Research has shown that Dichlorvos exposure can lead to widespread disruption of energy and lipid metabolism in organisms. nih.govresearchgate.netfrontiersin.org For instance, studies in zebrafish (Danio rerio) have revealed that Dichlorvos affects the expression of numerous genes involved in glucose metabolism and other key hepatic processes. nih.govescholarship.org In such multi-omics studies, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to Dichlorvos, it experiences similar variations during extraction, derivatization, and analysis. isolife.nl However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native analyte by the mass spectrometer.

This isotope dilution mass spectrometry (IDMS) approach enables precise quantification of Dichlorvos and its metabolites, effectively compensating for matrix effects and variations in instrument response. thermofisher.comisolife.nl The high-quality quantitative data obtained for the xenobiotic and its metabolites can then be integrated with transcriptomic and proteomic data to build comprehensive models of its metabolic pathways and toxicological effects. The use of stable isotope-labeled standards is considered the optimal approach for compensating for matrix effects and ensuring accurate comparisons across different samples and study cohorts. thermofisher.com This integration is crucial for elucidating mechanisms of toxicity and understanding the complex interactions between a xenobiotic and the biological system.

Table 1: Role of this compound in a Multi-Omics Workflow for Dichlorvos Metabolism Research

Omics LevelResearch FocusRole of this compoundKey Outcome
Metabolomics Quantification of Dichlorvos and its metabolites in biological fluids and tissues.Serves as an internal standard for accurate quantification via Isotope Dilution Mass Spectrometry (IDMS). isolife.nlPrecise data on the absorption, distribution, metabolism, and excretion (ADME) of Dichlorvos.
Transcriptomics Analysis of gene expression changes in response to Dichlorvos exposure. researchgate.net(Indirect) Ensures that metabolic data correlated with gene expression data is accurate.Identification of metabolic pathways and cellular responses perturbed by Dichlorvos exposure.
Proteomics Analysis of protein expression changes in response to Dichlorvos exposure.(Indirect) Ensures that metabolic data correlated with protein expression data is accurate.Understanding the enzymatic and regulatory protein changes involved in Dichlorvos metabolism and toxicity.
Data Integration Correlating changes across metabolome, transcriptome, and proteome.Provides the foundational, high-fidelity quantitative metabolic data for robust systems biology modeling.A holistic understanding of the mechanism of action and toxicity of Dichlorvos.

Development of Novel Analytical Assays for Ultra-Trace Detection of Organophosphates

The widespread use of organophosphate pesticides like Dichlorvos in agriculture necessitates the development of highly sensitive and selective analytical methods for their detection in various matrices, including food, water, and biological samples. rsc.orgmdpi.com The goal is to detect these compounds at ultra-trace levels (parts per billion or lower) to ensure food safety and monitor human exposure. frontiersin.org this compound plays a pivotal role in the development and validation of these advanced analytical assays, particularly those based on isotope dilution mass spectrometry (IDMS). nih.govnih.gov

Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones of modern pesticide residue analysis due to their high sensitivity and specificity. nih.govresearchgate.net When coupled with the isotope dilution technique using this compound, these methods can achieve extremely low limits of detection (LOD) and quantification (LOQ). mdpi.com The principle involves adding a known quantity of this compound to the sample prior to extraction and cleanup. The deuterated standard co-elutes with the non-labeled Dichlorvos during chromatographic separation. The mass spectrometer detects both compounds simultaneously, and the ratio of the native analyte to the labeled standard is used for quantification. clearsynth.com

This approach effectively mitigates issues that can compromise accuracy at ultra-trace levels, such as:

Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since this compound is affected by the matrix in the same way as Dichlorvos, the ratio remains constant, correcting for this interference. clearsynth.comlcms.cz

Extraction Inefficiency: Losses during sample preparation are a common source of error. The IDMS method corrects for these losses because both the analyte and the standard are lost in the same proportion. nih.gov

Instrumental Variability: Fluctuations in instrument performance are normalized by referencing the analyte signal to the internal standard signal.

Recent advancements include the development of ultrafast liquid chromatography methods (UFLC-MS/MS) that significantly reduce analysis time while maintaining high sensitivity, with LODs reported in the low nanogram per milliliter (ng/mL) range for organophosphate metabolites in urine. mdpi.comresearchgate.net The use of this compound in such methods is critical for ensuring the reliability and accuracy required for human biomonitoring studies and regulatory compliance.

Table 2: Comparison of Analytical Techniques for Organophosphate Detection

Analytical MethodTypical ApplicationRole/Benefit of this compoundReported Sensitivity Range
GC-MS/MS Food commodities, environmental samples (water, soil).Internal standard for isotope dilution, corrects for matrix effects and analyte loss during cleanup. nist.govµg/kg to ng/kg
LC-MS/MS Biological fluids (urine, plasma), water samples. nih.govInternal standard for isotope dilution, ideal for polar metabolites. nih.govng/mL to pg/mL
UFLC-MS/MS High-throughput screening of biological samples (e.g., urine). mdpi.comEnsures accuracy and precision in rapid analyses. researchgate.net0.02 - 0.07 ng/mL (for metabolites) mdpi.com
Online SPE-LC-MS/MS Automated analysis of water and urine samples. nih.govEnables robust, high-throughput quantification by correcting for variability in the automated extraction process.0.1 - 0.6 ng/mL (for various pesticide biomarkers) nih.gov

Role of Deuterated Analogs in Advanced Environmental Monitoring and Risk Assessment Strategies

Environmental monitoring of pesticides like Dichlorvos is fundamental to assessing their potential impact on ecosystems and human health. who.int This requires accurate measurement of their concentrations in various environmental compartments, including air, water, soil, and biota. Deuterated analogs, such as this compound, are crucial tools that enhance the quality and reliability of the analytical data underpinning environmental risk assessments. lcms.cz

Risk assessment is a systematic process that integrates exposure assessment (determining the concentration of a chemical in the environment) and effects assessment (determining the concentration at which adverse effects occur). publications.gc.ca The accuracy of the exposure assessment is critically dependent on the analytical methods used. The use of this compound as an internal standard in isotope dilution mass spectrometry ensures the generation of high-quality data on environmental concentrations (EECs). researchgate.net This is particularly important when dealing with complex environmental matrices where contaminants are often present at very low levels. nih.gov

Advanced monitoring strategies increasingly rely on these robust analytical techniques to:

Track the environmental fate and transport of Dichlorvos, including its degradation and volatilization. who.int

Monitor compliance with regulatory limits, such as Maximum Permissible Concentrations in water.

Provide accurate data for cumulative risk assessments , which evaluate the combined risk from multiple pesticides that may share a common mechanism of toxicity. epa.gov

Assess exposure for non-target organisms to understand the potential for ecological harm. mdpi.com

By improving the precision and accuracy of analytical measurements, deuterated standards like this compound reduce the uncertainty in exposure assessments. clearsynth.com This leads to more reliable and defensible risk characterizations, enabling regulators to make more informed decisions regarding the use of pesticides and the protection of environmental and public health. publications.gc.caepa.gov

Methodological Advancements in the Synthesis and Application of Deuterated Organophosphorus Compounds

The utility of deuterated compounds like this compound is predicated on their synthesis. Methodological advancements in isotopic labeling are therefore critical to expanding their availability and application. researchgate.net The synthesis of deuterated organophosphorus compounds typically involves the introduction of deuterium atoms at specific, stable positions within the molecule. For this compound, this involves replacing the six hydrogen atoms of the two methoxy (B1213986) groups with deuterium. This is generally achieved by using a deuterated starting material, such as deuterated methanol (B129727) (CD₃OD), in the chemical synthesis pathway.

General synthetic strategies for organophosphates can be adapted for isotopic labeling. nih.gov While traditional methods often rely on hazardous reagents like phosphorus trichloride, modern advancements focus on developing safer and more sustainable synthetic routes, including electrochemical methods. nih.gov The key challenge in synthesizing labeled compounds is to achieve high isotopic enrichment efficiently and cost-effectively. nih.gov Recent advances in synthetic chemistry have provided a range of methods for deuteration, including hydrogen-isotope exchange reactions and the use of novel deuterating agents. researchgate.net

The primary application of deuterated organophosphorus compounds like this compound remains their use as internal standards in analytical chemistry. princeton.eduucsb.edu Their chemical properties are nearly identical to their non-deuterated counterparts, but their difference in mass makes them ideal for isotope dilution analysis. Beyond this principal application, deuterated compounds are also invaluable in other areas of research:

Mechanistic Studies: The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can be used to elucidate reaction mechanisms, including enzymatic processes involved in metabolism and degradation. mdpi.comresearchgate.net

Drug Development: Deuteration at sites of metabolic oxidation can slow down the metabolism of a drug, potentially improving its pharmacokinetic profile. This "deuterium switching" is an emerging strategy in pharmaceutical development. pharmaceutical-technology.com

As synthetic methodologies become more sophisticated, the availability of a wider range of deuterated organophosphorus compounds is expected to grow, further supporting advanced research in analytical, environmental, and biomedical sciences. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. How is Dichlorvos-d6 synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound is synthesized via deuteration of Dichlorvos using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular mass. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, ensuring <2% non-deuterated impurities. Cross-referencing spectral data with literature values is critical for validation .

Q. What are the standard protocols for using this compound as an internal standard in LC-MS/MS analysis?

  • Methodological Answer : Prepare calibration curves by spiking this compound into analyte-free matrices at concentrations mirroring expected sample levels. Use isotope dilution methods to correct for matrix effects. Optimize LC conditions (e.g., C18 columns, 0.1% formic acid in mobile phases) and MS parameters (e.g., ESI+ ionization, MRM transitions). Validate protocols via intra-day and inter-day precision tests (RSD <15%) and recovery studies (85–115%) .

Q. How to assess the isotopic purity of this compound?

  • Methodological Answer : Isotopic purity is quantified using high-resolution MS to measure the relative abundance of deuterated vs. non-deuterated ions. NMR spectroscopy (²H-NMR) can confirm deuterium placement. Calculate the deuterium incorporation ratio (≥98% for research-grade standards) and compare with vendor specifications. Cross-validate results using spiked samples in recovery experiments .

Advanced Research Questions

Q. What methodological considerations are critical when comparing the degradation kinetics of this compound with its non-deuterated counterpart?

  • Methodological Answer : Conduct parallel degradation studies under identical environmental conditions (pH, temperature, light exposure). Monitor degradation rates via time-series sampling and LC-MS/MS analysis. Account for isotopic effects (e.g., kinetic isotope effects) using Arrhenius plots. Validate findings with triplicate experiments and statistical modeling (e.g., ANOVA for significance testing). Discrepancies >10% warrant re-evaluation of experimental controls .

Q. How to resolve contradictions in reported recovery rates of this compound during extraction from complex matrices?

  • Methodological Answer : Contradictions may arise from matrix-specific interferences (e.g., lipids in biological samples). Optimize extraction by testing solvents (e.g., acetonitrile vs. ethyl acetate) and cleanup methods (e.g., SPE cartridges). Perform spike-and-recovery experiments with varying matrix loads. Validate methods using certified reference materials or inter-laboratory comparisons. Report recovery rates with detailed matrix descriptions to ensure reproducibility .

Q. What strategies optimize the detection limits of this compound in environmental samples using advanced chromatographic techniques?

  • Methodological Answer : Enhance sensitivity by using ultra-high-performance LC (UHPLC) with sub-2µm particle columns and tandem MS with ion funnels. Reduce background noise via in-source collision-induced dissociation (CID). Preconcentrate samples via solid-phase microextraction (SPME). Validate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ) and blank matrix calibration .

Q. How to design experiments evaluating the stability of this compound in long-term storage conditions?

  • Methodological Answer : Store aliquots under varying conditions (−20°C, 4°C, room temperature) and analyze stability at predefined intervals (e.g., 0, 1, 3, 6 months). Assess degradation products via LC-HRMS and quantify stability thresholds (e.g., <10% degradation). Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life. Document storage protocols in metadata for replication .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) and replicate experiments. Use multivariate analysis (e.g., PCA) to identify outlier data points .
  • Ethical and Safety Considerations : Follow institutional guidelines for handling organophosphates, including proper ventilation, PPE, and waste disposal. Document safety protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.